1-Methyl-5-nitro-1,2,3-triazole
Overview
Description
1-Methyl-5-nitro-1,2,3-triazole is a derivative of the triazole family. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . The molecular formula of this compound is C3H5N3 .
Synthesis Analysis
The synthesis of this compound involves several steps. The residue from the synthesis process is purified by silica-gel column chromatography eluting with 6:1 petroleum ether/ethyl acetate to afford 1-methyl-5-nitro-1H-1,2,3-triazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The molecular weight of this compound is 83.0919 .
Chemical Reactions Analysis
Triazoles are known for their ability to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures . This allows for the construction of diverse novel bioactive molecules .
Physical and Chemical Properties Analysis
The parent 1H-1,2,3-triazole is a colorless liquid, highly soluble in water, with a density of 1.192, a melting point of 23–25°C, and a boiling point of 203°C .
Scientific Research Applications
Energetic Material Development
- Derivatives of 5-nitro-1,2,3-2H-triazole, including compounds related to 1-Methyl-5-nitro-1,2,3-triazole, demonstrate properties suitable for high-performance energetic materials. These compounds exhibit comparable properties to known energetic materials like RDX in terms of melting and decomposition temperatures, densities, detonation pressures, and velocities, and impact sensitivities (Zhang, Parrish, & Shreeve, 2013).
Synthetic Chemistry
- A methodology for synthesizing this compound has been developed through the tert-butylation of 4-nitro-1,2,3-triazole, followed by exhaustive alkylation and removal of the tert-butyl group from intermediate triazolium salts (Filippova et al., 2012).
Thermodynamic Studies
- Research on the thermodynamic properties of 1-Methyl-4-nitro-1,2,3-triazole, a related compound, includes measurements of heat capacities and standard thermodynamic properties in the condensed state. This data is crucial for understanding the physical properties and stability of these compounds (Stepurko et al., 2020).
Spectroscopic Analysis
- NMR spectroscopy has been used to analyze the structure of 2-Methyl-4,5-dinitro-1,2,3-triazole and similar nitro-triazole oxides, demonstrating the utility of this technique in confirming the structures of such compounds (Strelenko, Godovikova, & Ignat’eva, 2002).
Reactivity and Chemical Properties
- The CH acidity and reactivity of various N-methyl substituted nitrotriazoles, including 1,2,3-triazole derivatives, have been studied, providing insight into their potential for undergoing electrophilic substitution and other chemical reactions (Halauko et al., 2010).
Mechanism of Action
Target of Action
1-Methyl-5-nitro-1,2,3-triazole is a member of the triazole family, which are known to interact with a variety of enzymes and receptors in biological systems . Triazoles have been found to inhibit Rho GTPases, which play a significant role in hyperproliferative and neoplastic diseases . They also exhibit anti-ChE activity by inhibiting both AChE and BuChE activities . Furthermore, some triazoles have been tested as inhibitors of MET kinase .
Mode of Action
The interaction of this compound with its targets results in changes in the biological system. For instance, the inhibition of Rho GTPases can disrupt cancer signaling and metastasis . The inhibition of AChE and BuChE activities by the 1,2,3-triazole ring can affect neurotransmission . The inhibition of MET kinase can affect cell growth and differentiation .
Biochemical Pathways
The affected pathways and their downstream effects depend on the specific targets of this compound. For example, the inhibition of Rho GTPases can affect cell proliferation and migration . The inhibition of AChE and BuChE can affect cholinergic neurotransmission . The inhibition of MET kinase can affect various cellular processes, including cell growth, differentiation, and survival .
Pharmacokinetics
The pharmacokinetics of triazole compounds in general are known to be influenced by factors such as their chemical structure, formulation, route of administration, and patient-specific factors .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological system in which it is acting. For example, the inhibition of Rho GTPases can lead to reduced cell proliferation and migration, potentially inhibiting the progression of neoplastic diseases . The inhibition of AChE and BuChE can lead to increased acetylcholine levels, potentially affecting neurological function . The inhibition of MET kinase can lead to reduced cell growth and differentiation, potentially affecting the progression of diseases such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Additionally, the biological environment in which the compound is acting, including the presence of other molecules and the specific characteristics of the target cells or tissues, can also influence its action and efficacy .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Triazole compounds, such as 1-Methyl-5-nitro-1,2,3-triazole, are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Specific interactions of this compound with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Triazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
Molecular Mechanism
Triazoles are known to interact with a variety of enzymes and receptors, but the specific binding interactions of this compound with biomolecules, enzyme inhibition or activation, and changes in gene expression are not reported in the literature .
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, have not been reported in the literature .
Properties
IUPAC Name |
1-methyl-5-nitrotriazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c1-6-3(7(8)9)2-4-5-6/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWGRZGKYADPMCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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